

# Application Notes and Protocols: Intrathecal Injection of N/Ofq-(1-13)-NH<sub>2</sub>

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## Compound of Interest

Compound Name: N/Ofq-(1-13)-NH<sub>2</sub>

Cat. No.: B612589

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## Introduction

Nociceptin/Orphanin FQ (N/OFQ), and its active truncated fragment **N/Ofq-(1-13)-NH<sub>2</sub>**, are endogenous neuropeptides that modulate a variety of biological functions, including pain, anxiety, and locomotion, through the activation of the Nociceptin receptor (NOP), a G protein-coupled receptor (GPCR).<sup>[1][2]</sup> While structurally related to the opioid system, the N/OFQ-NOP system operates through a distinct pharmacological pathway.<sup>[2]</sup> Spinal (intrathecal) administration of N/OFQ and its analogs typically produces dose-dependent analgesia, making this a significant area of interest for the development of novel pain therapeutics.<sup>[1][3]</sup>

These application notes provide a comprehensive overview of the intrathecal injection protocol for **N/Ofq-(1-13)-NH<sub>2</sub>**, summarizing key quantitative data, detailing experimental methodologies, and illustrating the associated signaling pathways and workflows. **N/Ofq-(1-13)-NH<sub>2</sub>** is the shortest fragment of N/OFQ that retains the full potency and affinity of the native 17-amino acid peptide.

## Data Presentation: In Vivo Antinociceptive Effects

The following tables summarize the antinociceptive effects of intrathecally (i.t.) administered **N/Ofq-(1-13)-NH<sub>2</sub>** and related peptide analogs in various animal models.

Table 1: Antinociceptive Effects of N/OFQ and Analogs in Rodents

Compound	Animal Model	Test	Effective Dose Range	Notes	Reference
N/OFQ	Mouse	Tail Withdrawal	0.1 - 10 nmol	Dose-dependent antinociception. Effects are short-lasting (approx. 15-30 min).	
N/OFQ	Rat	Formalin Test	1 - 10 nmol	Dose-dependently inhibited flinching in both phases of the test.	
N/OFQ	Rat	Paw Pressure	0.001 - 1 nmol	Dose-dependent antinociception.	
PWT2-N/OFQ	Mouse	Tail Withdrawal	2.5 - 250 pmol	~40-fold more potent than N/OFQ with a prolonged duration of action.	
[Dmt1]N/OFQ (1-13)-NH <sub>2</sub>	Rat	Not Specified	Not specified	A universal agonist for NOP and classical opioid receptors.	
UFP-112	Mouse	Tail Withdrawal	1 - 100 pmol	A potent and selective NOP receptor	

agonist with  
long-lasting  
antinociceptive  
effects.

Table 2: Antinociceptive Effects of N/OFQ and Analogs in Non-Human Primates

Compound	Animal Model	Test	Effective Dose Range	Notes	Reference
N/OFQ	Monkey	Tail Withdrawal (50°C water)	10 - 100 nmol	Dose-dependent, long-lasting antinociception (up to 2.5 hours). No itch/scratching observed.	
[Dmt1]N/OFQ (1-13)-NH <sub>2</sub>	Monkey	Tail Withdrawal	3 - 10 nmol	~10-30 fold more potent than N/OFQ with longer-lasting effects.	
PWT2-N/OFQ	Monkey	Tail Withdrawal	0.3 - 3 nmol	~30-fold more potent than N/OFQ with a duration of action >24 hours.	

## Experimental Protocols

### Protocol 1: Preparation of N/Ofq-(1-13)-NH<sub>2</sub> for Intrathecal Injection

- **Reconstitution:** **N/Ofq-(1-13)-NH<sub>2</sub>** and its analogs are typically supplied as a lyophilized powder. Reconstitute the peptide in sterile, pyrogen-free 0.9% saline to create a stock solution (e.g., 1 mM). Gently vortex to ensure complete dissolution.
- **Dilution:** On the day of the experiment, prepare serial dilutions of the stock solution using the same sterile 0.9% saline to achieve the desired final concentrations for injection. All solutions should be kept on ice.
- **Vehicle Control:** The vehicle control should be the same diluent used for the peptide, which is typically sterile 0.9% saline.

## Protocol 2: Intrathecal Injection Procedure (Rat Model)

This protocol is adapted from standard methods for intrathecal administration in rodents.

- **Animal Handling and Anesthesia:** Briefly anesthetize the rat using a short-acting inhalant anesthetic (e.g., isoflurane) to ensure the animal is immobile and does not experience distress during the injection.
- **Injection Site Identification:** Palpate the rat's lower back to identify the intervertebral space between the L5 and L6 vertebrae. This is the target for lumbar puncture.
- **Injection:**
  - Use a 30-gauge needle attached to a 25 µl Hamilton syringe.
  - Insert the needle perpendicular to the spinal column into the identified intervertebral space.
  - A characteristic tail-flick or leg-twitch is a reliable indicator of correct needle placement in the subarachnoid space.
  - Slowly inject the desired volume (typically 5-10 µl for rats) of the peptide solution or vehicle over several seconds.
- **Post-Injection Recovery:**

- Immediately following the injection, remove the needle and return the animal to a clean cage.
- Monitor the animal for recovery from anesthesia and for any signs of motor impairment. Animals should recover quickly and show normal motor function before behavioral testing.

## Protocol 3: Assessment of Antinociception (Tail Withdrawal Assay)

The tail withdrawal assay is a common method to assess spinal nociception.

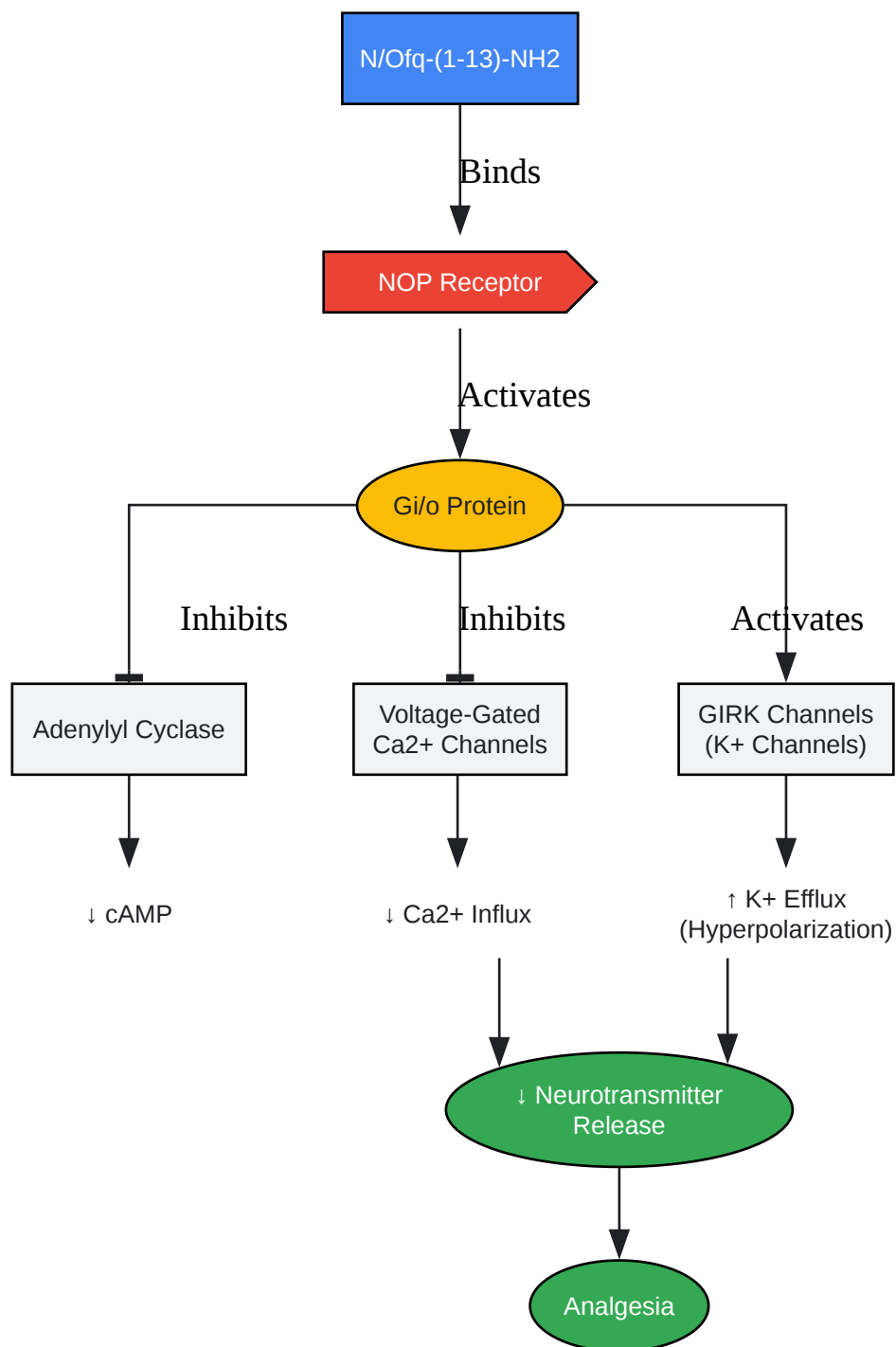
- **Acclimation:** Acclimate the animal to the testing apparatus (e.g., a restraining tube) before the experiment to minimize stress-induced analgesia.
- **Baseline Measurement:** Before any injections, measure the baseline tail withdrawal latency.
  - Immerse the distal third of the animal's tail in a temperature-controlled water bath (e.g., 50-52°C).
  - Use a stopwatch to record the time it takes for the animal to flick or withdraw its tail from the hot water.
  - A cut-off time (e.g., 10-15 seconds) must be established to prevent tissue damage. If the animal does not respond within this time, remove the tail and assign the cut-off latency.
- **Post-Injection Measurement:** Following intrathecal injection of the test compound or vehicle, measure the tail withdrawal latencies at specific time points (e.g., 15, 30, 45, 60, 90, 120 minutes).
- **Data Analysis:** The antinociceptive effect is typically quantified as the Maximum Possible Effect (%MPE), calculated using the following formula:

$$\%MPE = [(Post\text{-}drug\text{ latency} - Baseline\text{ latency}) / (Cut\text{-}off\text{ latency} - Baseline\text{ latency})] \times 100$$

## Visualizations

### Signaling Pathway

The binding of **N/Ofq-(1-13)-NH<sub>2</sub>** to the NOP receptor on spinal neurons initiates an inhibitory signaling cascade.

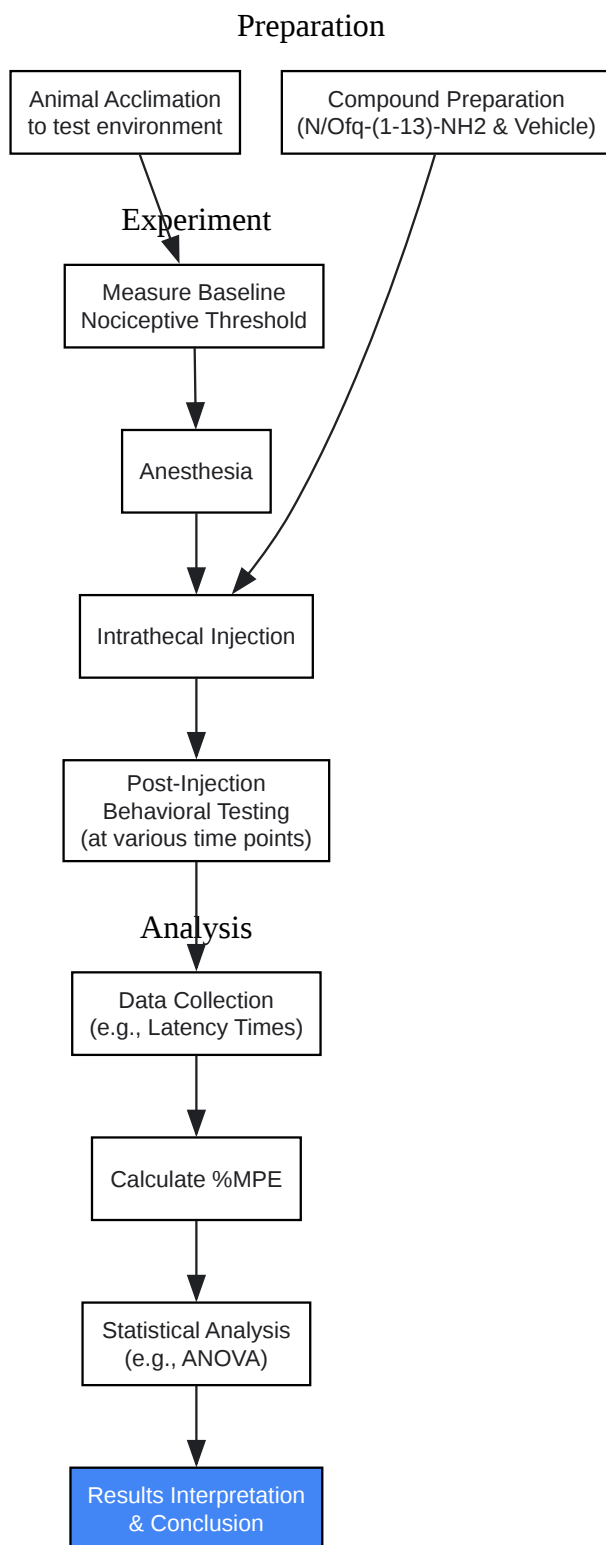


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Caption: NOP receptor signaling cascade in spinal neurons.

## Experimental Workflow

The following diagram outlines the typical workflow for an in vivo study investigating the antinociceptive effects of intrathecally administered **N/Ofq-(1-13)-NH<sub>2</sub>**.



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Caption: Workflow for in vivo antinociception studies.

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